5-(Cyclopropylmethoxy)picolinaldehyde 5-(Cyclopropylmethoxy)picolinaldehyde
Brand Name: Vulcanchem
CAS No.: 1502637-39-9
VCID: VC3088143
InChI: InChI=1S/C10H11NO2/c12-6-9-3-4-10(5-11-9)13-7-8-1-2-8/h3-6,8H,1-2,7H2
SMILES: C1CC1COC2=CN=C(C=C2)C=O
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol

5-(Cyclopropylmethoxy)picolinaldehyde

CAS No.: 1502637-39-9

Cat. No.: VC3088143

Molecular Formula: C10H11NO2

Molecular Weight: 177.2 g/mol

* For research use only. Not for human or veterinary use.

5-(Cyclopropylmethoxy)picolinaldehyde - 1502637-39-9

Specification

CAS No. 1502637-39-9
Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
IUPAC Name 5-(cyclopropylmethoxy)pyridine-2-carbaldehyde
Standard InChI InChI=1S/C10H11NO2/c12-6-9-3-4-10(5-11-9)13-7-8-1-2-8/h3-6,8H,1-2,7H2
Standard InChI Key XHELRKTWQYMJJH-UHFFFAOYSA-N
SMILES C1CC1COC2=CN=C(C=C2)C=O
Canonical SMILES C1CC1COC2=CN=C(C=C2)C=O

Introduction

Chemical Identity and Basic Properties

5-(Cyclopropylmethoxy)picolinaldehyde is characterized by specific chemical identifiers that distinguish it from other related compounds. Based on available data, this compound has established chemical parameters that define its fundamental nature.

Chemical Identification Data

PropertyValueSource
Chemical Name5-(Cyclopropylmethoxy)picolinaldehyde
CAS Number1502637-39-9
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
PurityNLT 97%
Catalog NumberDY2H4776

The compound's structure features a pyridine ring with an aldehyde group at the 2-position (making it a picolinaldehyde) and a cyclopropylmethoxy substituent at the 5-position. This combination of functional groups contributes to its chemical behavior and potential applications.

Structural Characteristics

Key Structural Features

The molecular structure of 5-(Cyclopropylmethoxy)picolinaldehyde incorporates several notable features:

  • A six-membered pyridine ring containing one nitrogen atom

  • An aldehyde functional group (-CHO) at position 2 of the pyridine ring

  • A cyclopropylmethoxy group (-OCH2-cyclopropyl) at position 5 of the pyridine ring

The cyclopropyl ring is a three-membered carbocyclic structure known for its ring strain and distinctive reactivity patterns. When combined with the picolinaldehyde core, this creates a molecule with multiple reactive sites.

PropertyPredicted ValueBasis for Prediction
Physical StateSolid at room temperatureBased on similar heterocyclic compounds
SolubilityLimited water solubility; soluble in organic solventsBased on structure and functional groups
LogPApproximately 1.5-2.5Estimated based on similar structures
Hydrogen Bond Acceptors3 (pyridine N, aldehyde O, ether O)Based on molecular structure
Hydrogen Bond Donors0Based on molecular structure

Chemical Reactivity

The reactivity profile of 5-(Cyclopropylmethoxy)picolinaldehyde is determined by its constituent functional groups, each contributing to potential chemical transformations.

Aldehyde Group Reactivity

The aldehyde functionality is highly reactive and can participate in numerous chemical transformations:

  • Nucleophilic addition reactions with various nucleophiles

  • Oxidation to carboxylic acid derivatives

  • Reduction to primary alcohols

  • Condensation reactions with amines to form imines

  • Aldol condensations with enolizable carbonyl compounds

Pyridine Ring Reactivity

The pyridine nitrogen provides a basic site that can:

  • Form salts with acids

  • Coordinate with metals and Lewis acids

  • Undergo electrophilic substitution reactions (although with reduced reactivity compared to benzene)

  • Participate in nucleophilic aromatic substitution under appropriate conditions

Cyclopropylmethoxy Group Reactivity

The cyclopropyl moiety possesses unique reactivity due to its ring strain:

  • Potential for ring-opening reactions under specific conditions

  • The methoxy linkage provides an ether functionality that is relatively stable under neutral conditions

  • Possible cleavage under strong acidic conditions or with certain nucleophiles

Analytical Characterization

The identification and characterization of 5-(Cyclopropylmethoxy)picolinaldehyde would typically employ several complementary analytical techniques.

Spectroscopic Analysis

Analytical MethodExpected CharacteristicsPurpose
1H NMRAldehyde proton (δ 9.5-10.5 ppm)
Aromatic protons (δ 7-9 ppm)
Cyclopropyl protons (δ 0-1 ppm)
Methylene protons (δ 3.5-4.5 ppm)
Structure confirmation
13C NMRAldehyde carbon (δ 180-200 ppm)
Aromatic carbons (δ 120-160 ppm)
Cyclopropyl carbons (δ 0-30 ppm)
Methoxy carbon (δ 50-80 ppm)
Carbon skeleton confirmation
IR SpectroscopyAldehyde C=O (1700-1740 cm-1)
C-O-C ether (1000-1300 cm-1)
Pyridine C=N, C=C (1400-1600 cm-1)
Functional group identification
Mass SpectrometryMolecular ion at m/z 177Molecular weight confirmation

Chromatographic Methods

For purity determination and quality control, chromatographic techniques would be essential:

  • High-Performance Liquid Chromatography (HPLC) for quantitative analysis

  • Gas Chromatography-Mass Spectrometry (GC-MS) for both identification and quantification

  • Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment

Applications and Uses

Based on its structural features, 5-(Cyclopropylmethoxy)picolinaldehyde may have several potential applications in research and development.

Pharmaceutical Research

The compound may serve as a valuable building block in medicinal chemistry:

  • Scaffold for the development of biologically active compounds

  • Intermediate in the synthesis of drug candidates

  • Structure with potential pharmacophoric elements (the pyridine ring, aldehyde group, and cyclopropyl moiety are found in various bioactive compounds)

Chemical Synthesis

As a functionalized heterocycle, this compound could be utilized as:

  • A versatile intermediate in the synthesis of more complex structures

  • A precursor for the preparation of ligands for coordination chemistry

  • A starting material for diversity-oriented synthesis

Material Science

Compounds containing similar structural elements have been employed in:

  • Development of specialty polymers

  • Creation of metal-organic frameworks

  • Design of molecules with specific electronic or optical properties

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